7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula and a molecular weight of 163.18 g/mol. It belongs to the isoquinoline family, which is characterized by a heterocyclic aromatic structure. Isoquinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including potential therapeutic effects against various diseases. The compound features a hydroxyl group at the 7-position of the isoquinoline ring, contributing to its unique chemical properties and biological activities.
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is classified as an isoquinoline derivative. It is often synthesized as an intermediate in the production of more complex organic molecules and has been studied for its potential biological activities, such as enzyme inhibition and receptor modulation. The compound is also noted for its role in various biochemical pathways, particularly in relation to inflammation and cellular signaling.
The synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several methods, with the Castagnoli–Cushman reaction being a notable approach. This method involves multi-step organic reactions starting from suitable precursors, such as substituted benzaldehydes or phenolic compounds.
In industrial settings, optimizing these synthetic routes for higher yields and purity is crucial. Techniques such as continuous flow reactors and catalyst use are employed to enhance production efficiency .
The molecular structure of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one includes:
The compound's structural formula can be represented as follows:
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical transformations:
The mechanism of action for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets within biological systems:
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one exhibits several notable physical properties:
The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of the hydroxyl group and the unsaturated carbon framework of the isoquinoline structure.
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyridine ring, creating a versatile chemical framework for drug design. These nitrogen-containing heterocycles exhibit broad bioactivity profiles, serving as structural cores in alkaloids and synthetic pharmaceuticals targeting neurological disorders, cancer, and infectious diseases. Their significance stems from balanced physicochemical properties, metabolic stability, and capacity for diverse molecular interactions with biological targets. The dihydroisoquinolinone subclass, particularly 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one, has gained prominence due to enhanced hydrogen-bonding capacity and improved solubility profiles compared to fully aromatic analogs, enabling optimization of drug-like properties in lead compounds [1] [4].
The therapeutic exploration of isoquinolinones spans over a century, beginning with isolation of natural products like the morphine alkaloids in the early 1900s. The mid-20th century witnessed deliberate synthetic modifications of the core scaffold, exemplified by the development of papaverine derivatives as vasodilators. A significant breakthrough emerged with the structural optimization of 5-HT₃ receptor antagonists, where palonosetron's dihydroisoquinolinone core demonstrated superior binding kinetics and duration of action compared to first-generation antiemetics [4]. This success stimulated intensive research into structure-activity relationships (SAR) of substituted dihydroisoquinolinones.
The 21st century saw expansion into targeted cancer therapies, with isoquinolinone-based inhibitors disrupting protein-protein interactions. Notable examples include MDM2-p53 interaction inhibitors like AM-8553 (IC₅₀ = 1.1 nM) and AM-232 (Ki = 0.045 nM), where the isoquinolinone scaffold provided optimal three-dimensional positioning of pharmacophoric substituents within the hydrophobic binding cleft [2]. Concurrently, antioxidant research identified 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a potent radical scavenger, leveraging the phenolic moiety's redox properties for therapeutic development in oxidative stress-related pathologies [1]. These advancements highlight the scaffold's evolution from natural product inspiration to rationally designed therapeutic agents.
Table 1: Evolution of Key Isoquinolinone-Based Therapeutics
Era | Compound Class | Therapeutic Application | Structural Features |
---|---|---|---|
Pre-1950 | Natural Alkaloids | Analgesia, Vasodilation | Fully aromatic isoquinoline core |
1990s | 1st Gen 5-HT₃ Antagonists | Antiemetic | Aromatic quinolone derivatives |
2000s | Palonosetron Analogues | Chemotherapy-induced nausea | 3,4-Dihydroisoquinolin-1-one core |
2010s | MDM2 Inhibitors (AM-8553/AM-232) | p53-dependent cancer therapy | 1,3-Dioxoisoquinoline derivatives |
2020s | Functionalized Dihydroisoquinolinones | Neurological disorders, Antioxidants | 7-Hydroxy substitution pattern |
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (C₉H₉NO₂, MW 163.18 g/mol) features a bicyclic system comprising a partially saturated isoquinolinone core with a phenolic hydroxyl group at the C7 position. The molecule crystallizes as an off-white crystalline powder with a melting point of 233-237°C and requires storage at 0-8°C for stability [1] [7]. Its canonical SMILES representation (Oc1ccc2CCC(=O)Nc2c1) precisely encodes the connectivity: a fused system where the benzene ring carries a hydroxy group ortho to the fusion point, and the lactam ring exists in the 3,4-dihydro oxidation state [5] [7].
X-ray crystallography of analogous structures reveals significant conformational distortion due to non-planarity between the aromatic ring and the dihydropyridone moiety. The molecule exhibits two primary hydrogen-bonding sites: the phenolic OH (hydrogen-bond donor) and the lactam carbonyl (hydrogen-bond acceptor), with additional weak hydrogen-bond capacity at N2. The C8=O bond length of 1.2276 Å typifies carbonyl double-bond character, while the C5-C6 and C6-C7 bond distances (1.525 Å and 1.522 Å respectively) reflect standard sp³ hybridized carbon-carbon bonds in the aliphatic chain. The C5-C6-C7 bond angle approximates tetrahedral geometry at 109.4°, consistent with saturated linkages [6]. This stereoelectronic profile enables dual functionality: the phenolic moiety participates in electron-donating/accepting interactions, while the lactam provides a rigid anchor for target binding.
Interactive Table: Molecular Features of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Parameter | Value/Description | Analytical Method | Biological Implication |
---|---|---|---|
Molecular Formula | C₉H₉NO₂ | Elemental Analysis | Determines metabolic fate |
Molecular Weight | 163.18 g/mol | Mass Spectrometry | Impacts membrane permeability |
Appearance | Off-white crystalline powder | Visual Inspection | Purity indicator |
Melting Point | 233-237°C | Differential Scanning Calorimetry | Stability assessment |
Hydrogen Bond Donors | 2 (phenolic OH, lactam NH) | Computational Chemistry | Target engagement capacity |
Hydrogen Bond Acceptors | 3 (carbonyl O, phenolic O, ring N) | Computational Chemistry | Solubility and binding |
Storage Conditions | 0-8°C | Stability Studies | Prevents degradation |
Characteristic Functional Groups | Phenol, cyclic amide | Infrared Spectroscopy | Reactivity and interactions |
Positional isomerism of the hydroxyl substituent profoundly influences the physicochemical and biological properties of dihydroisoquinolinones. Comparative analysis of 7-hydroxy versus 6-hydroxy isomers (CAS 22246-05-5 vs 22245-98-3) reveals distinct electronic distributions and hydrogen-bonding networks. The 7-hydroxy isomer exhibits intramolecular hydrogen bonding potential between the phenolic proton and the lactam carbonyl oxygen, creating a pseudo-cyclic structure that enhances planarity of the aromatic system. Conversely, the 6-hydroxy isomer cannot form such interactions, resulting in greater rotational freedom and altered electron density distribution [1] [8]. These differences manifest in crystallographic studies where 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one analogs show approximately 15° greater planarity between the phenolic ring and carbonyl plane compared to C6-substituted counterparts [6].
Bioactivity differentiation is particularly evident in pharmaceutical applications. The 7-hydroxy isomer demonstrates superior antioxidant capacity due to optimal resonance stabilization of the phenoxyl radical formed during radical scavenging. Studies indicate its enhanced efficacy in reducing oxidative stress in biological systems compared to C6-substituted analogs [1] [8]. Neurological target engagement also varies significantly: molecular docking simulations reveal that the 7-hydroxy isomer's hydrogen-bonding geometry permits simultaneous interaction with both hydrogen bond donor and acceptor residues in neurological receptors, whereas the 6-isomer exhibits monodentate binding [1]. In natural product synthesis, the 7-hydroxy isomer serves as a preferred intermediate for constructing complex alkaloids like nantenine, leveraging its hydrogen-bonding pattern to direct stereoselective transformations. The 6-hydroxy isomer finds utility in analytical chemistry as a chromatographic standard for isomer separation methods due to its distinct polarity [8].
Table 2: Bioactivity Comparison of Positional Isomers
Property | 7-Hydroxy Isomer (CAS 22246-05-5) | 6-Hydroxy Isomer (CAS 22245-98-3) | Structural Basis |
---|---|---|---|
Antioxidant Capacity | High (Effective radical scavenger) | Moderate | Resonance stabilization of phenoxyl radical |
Neurological Target Engagement | Bidentate binding mode | Monodentate binding | Hydrogen-bonding geometry |
Natural Product Synthesis Utility | Key intermediate for nantenine analogs | Limited applications | Conformational directionality |
Material Science Applications | Polymer modification via H-bonding | Surface functionalization | Electron distribution differences |
LogP (Predicted) | 1.28 | 1.35 | Altered polarity from OH position |
Hydrogen Bond Acceptor Count | 3 | 3 | Identical functional groups |
Hydrogen Bond Donor Count | 2 | 2 | Identical functional groups |
Preferred Research Applications | Pharmaceutical development, Antioxidant studies | Analytical standards, Material science | Bioactivity profile differences |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7